1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone
Description
Properties
IUPAC Name |
1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c26-23(18-27-21-10-2-1-3-11-21)25-15-13-24(14-16-25)17-20-9-6-8-19-7-4-5-12-22(19)20/h1-12H,13-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNRIKZCCMWMIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360444 | |
| Record name | 1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5827-90-7 | |
| Record name | 1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Functionalization Reactions
The compound’s structural features enable diverse reactivity:
Piperazine Ring Modifications
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Alkylation/Acylation : The piperazine nitrogen can react with alkylating agents (e.g., naphthalen-1-ylmethyl bromide) or acylating agents (e.g., chloroacetyl chloride) to form derivatives .
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Cross-Coupling : Potential for Suzuki or Buchwald-Hartwig coupling to introduce aromatic substituents, though no direct evidence exists for this compound.
Phenoxyethanone Moiety Reactions
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Hydrolysis : The ketone group may undergo hydrolysis under acidic or basic conditions to form carboxylic acids or ketones.
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Nucleophilic Substitution : The carbonyl group could participate in nucleophilic acyl substitution with amines or alcohols.
Naphthalene Group Reactivity
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Electrophilic Substitution : The naphthalene ring may undergo nitration, bromination, or acylation at positions 1 or 2, depending on directing effects.
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Addition Reactions : Potential for Diels-Alder reactions if conjugated dienes are present (though not explicitly observed).
Reaction Mechanism for Piperazine Alkylation
The synthesis of similar piperazine derivatives involves:
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Nucleophilic attack : Piperazine’s lone pair attacks an alkylating agent (e.g., naphthalen-1-ylmethyl bromide).
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Base-mediated deprotonation : Facilitates the formation of a stable ammonium intermediate.
Stability and Reactivity
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Stability : The compound is stable under standard conditions but may degrade under strong acidic/basic environments.
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Reactivity Profile :
Scientific Research Applications
1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone involves its interaction with specific molecular targets and pathways. For example, it may interact with receptors or enzymes in biological systems, leading to changes in cellular functions and signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues in Cholinesterase Inhibition
Piperazine derivatives are widely explored for central nervous system (CNS) targets due to their ability to cross the blood-brain barrier. Key analogues and their activities are summarized below:
- The phenoxyacetyl moiety is critical for cholinesterase binding, as seen in analogues like 2-(3,4-dimethylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone (), which features a nitro group for enhanced electron-withdrawing effects .
Anti-Parasitic Piperazine Derivatives
Pyridine-based piperazine compounds, such as (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) and UDD, exhibit anti-Trypanosoma cruzi activity comparable to posaconazole . Unlike the target compound, these derivatives incorporate trifluoromethyl and pyridine groups, which improve metabolic stability and target binding to non-azolic CYP51 enzymes .
Piperazine Derivatives in β-Secretase (BACE1) Inhibition
Indole-based compounds like 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole (IC₅₀ = 19.66 µM) demonstrate the importance of aromatic substituents in BACE1 inhibition . The target compound’s naphthalene group may similarly engage hydrophobic pockets in enzyme active sites, though its efficacy against BACE1 remains unexplored.
Anti-Prion and Neuroprotective Analogues
Compounds such as 4-(4-aminophenyl)piperazin-1-ylmethanone () highlight the role of aminophenyl groups in anti-prion activity.
Pharmacokinetic and Selectivity Considerations
- Selectivity : The target compound’s moderate BChE inhibition contrasts with UDO’s specificity for parasitic enzymes , underscoring the need for substituent-driven selectivity optimization.
Biological Activity
1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a piperazine moiety, and a phenoxyethanone group. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.
- Molecular Formula : C17H20N2O
- CAS Number : 5827-90-7
- Chemical Structure :
- The compound features a naphthalene ring connected to a piperazine ring, with a phenoxyethanone group attached.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may influence cellular functions through modulation of receptor activity or enzyme inhibition, leading to significant changes in signaling pathways related to neuroprotection and cellular growth.
Antimicrobial Properties
Recent studies have shown that compounds structurally similar to this compound exhibit notable antimicrobial activities. For instance, derivatives of piperazine have been reported to possess antibacterial properties against various pathogens, including Gram-positive and Gram-negative bacteria .
Table: Antimicrobial Activity of Related Compounds
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus | Not specified |
| 4-Chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene | S. aureus | Comparable to ampicillin |
| 4-Thiazolidinone derivatives | Various bacteria | 100–400 µg/mL |
Neuroprotective Effects
In addition to its antimicrobial properties, this compound is being investigated for its neuroprotective effects . Studies suggest that it may enhance nerve growth factor (NGF)-induced neurite outgrowth, which is crucial for neuronal survival and regeneration. This mechanism could potentially be beneficial in treating neurodegenerative diseases.
Case Study 1: Neuroprotective Potential
A study explored the effects of this compound on neuronal cell lines. The results indicated a significant increase in neurite outgrowth in treated cells compared to controls, suggesting its potential application in neuroregenerative therapies.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of this compound against clinical isolates of E. coli and S. aureus. The findings demonstrated that the compound exhibited promising activity, with potential applications in developing new antimicrobial agents.
Q & A
Q. Table 1: Example Reaction Conditions from Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Piperazine alkylation | 1-Naphthalenemethanol, ZnCl₂, reflux | 65–75 | |
| Phenoxy coupling | Phenol, K₂CO₃, DMF, 110°C | 70–80 |
Basic: Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify piperazine ring substitution patterns and phenoxy group integration. Aromatic protons (naphthalene) appear at δ 7.2–8.5 ppm, while piperazine protons resonate at δ 2.5–3.5 ppm .
- X-ray Crystallography : Resolve steric effects of the naphthalenylmethyl group; piperazine rings often adopt chair conformations in crystal structures .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., calculated for C₂₃H₂₄N₂O₂: 376.18 g/mol).
Q. Key Data from Analogous Structures
- Piperazine Derivatives : C–N bond lengths in X-ray structures average 1.45 Å, with torsional angles <10° for planar aromatic systems .
Advanced: How can density functional theory (DFT) studies elucidate electronic properties and reactivity trends?
Methodological Answer:
- HOMO-LUMO Analysis : Predict electrophilic/nucleophilic sites. For example, the naphthalene moiety may exhibit low LUMO energy, favoring electron-deficient reactions .
- Molecular Electrostatic Potential (MEP) : Identify regions of high electron density (e.g., phenoxy oxygen) for hydrogen bonding or coordination with biological targets .
- Transition State Modeling : Simulate reaction pathways (e.g., nucleophilic substitution at the ethanone carbonyl group) to optimize synthetic routes.
Q. Table 2: Computational Parameters for DFT Studies
| Parameter | Value/Method | Reference |
|---|---|---|
| Basis Set | B3LYP/6-311+G(d,p) | |
| Solvent Model | PCM (Polarizable Continuum Model) |
Advanced: How can researchers address contradictions in reported biological activities (e.g., antimicrobial vs. antioxidant efficacy)?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, electron-withdrawing groups (e.g., Cl) on naphthalene may enhance antimicrobial activity, while methoxy groups favor antioxidant properties .
- Experimental Reprodubility : Standardize assay conditions (e.g., microbial strain selection, IC₅₀ protocols) to minimize variability.
- Meta-Analysis : Cross-reference datasets from peer-reviewed studies to identify trends (e.g., logP correlations with membrane permeability) .
Key Consideration : Discrepancies often arise from differences in cell lines, solvent systems (DMSO vs. aqueous), or concentration ranges.
Advanced: What strategies are effective for optimizing solubility and bioavailability in preclinical studies?
Methodological Answer:
- Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility without altering stability .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) at the phenoxy or piperazine positions to improve membrane permeability .
- In Silico ADMET Prediction : Tools like SwissADME to predict logP, pKa, and blood-brain barrier penetration .
Q. Table 3: Solubility Data from Analogous Compounds
| Compound Modification | Solubility (mg/mL) | Bioavailability (%) |
|---|---|---|
| Free base | 0.12 | 15–20 |
| HCl salt | 2.5 | 35–40 |
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine powders.
- Waste Disposal : Follow institutional guidelines for halogenated organic waste (if halogen substituents present) .
Note : No acute toxicity data available for the exact compound, but structurally similar piperazine derivatives show LD₅₀ > 500 mg/kg in rodents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
